(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazine moiety, a thiazole ring, and a pyrazolone core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazine derivative, followed by the formation of the thiazole ring and the pyrazolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
(4E)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for developing new materials and drugs .
Properties
Molecular Formula |
C20H16N6O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N6O4S/c1-12-18(23-22-14-6-4-8-16(10-14)30-2)19(27)25(24-12)20-21-17(11-31-20)13-5-3-7-15(9-13)26(28)29/h3-11,24H,1-2H3 |
InChI Key |
LRFINJGWQDIHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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